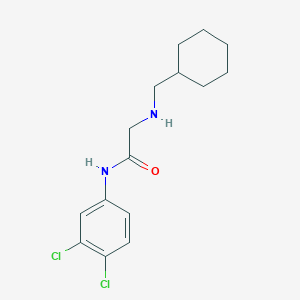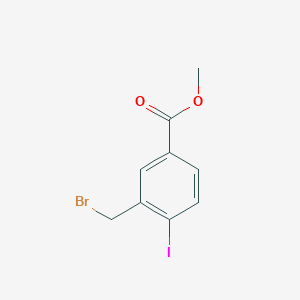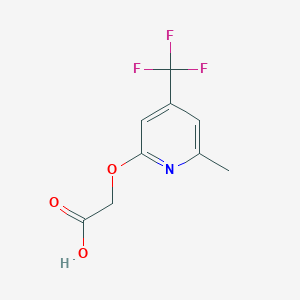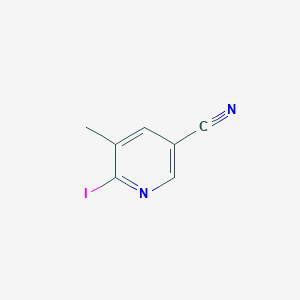
6-Iodo-5-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-5-methylnicotinonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position on the pyridine ring
Métodos De Preparación
The synthesis of 6-Iodo-5-methylnicotinonitrile can be achieved through several methods. One common synthetic route involves the iodination of 5-methylnicotinonitrile. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . Another method involves the use of multicomponent reactions, where various starting materials react in a single step to form the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-Iodo-5-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Iodo-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Iodo-5-methylnicotinonitrile involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The nitrile group can also interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
6-Iodo-5-methylnicotinonitrile can be compared with other similar compounds, such as:
5-Amino-6-methylnicotinonitrile: This compound has an amino group instead of an iodine atom, which can lead to different reactivity and applications.
6-Methylnicotinonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodonicotinonitrile: Similar structure but without the methyl group, affecting its chemical properties and applications.
Propiedades
Fórmula molecular |
C7H5IN2 |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
6-iodo-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |
Clave InChI |
SMXWCONWQNYLHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


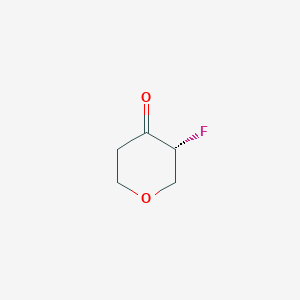
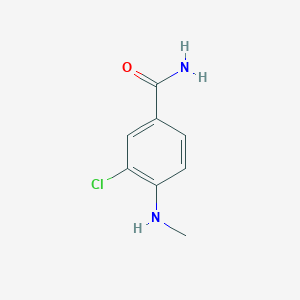
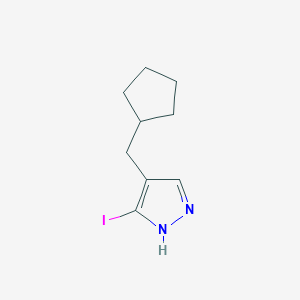
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)

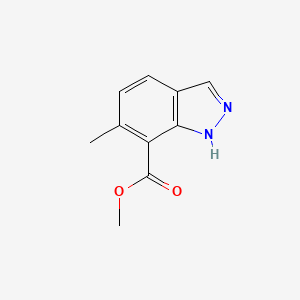
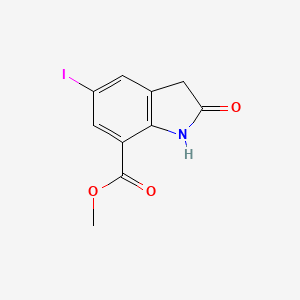
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)


